molecular formula C15H15FN4O2 B12847049 1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine

1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine

Cat. No.: B12847049
M. Wt: 302.30 g/mol
InChI Key: OPWCYJCOPUYPIP-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

    Piperazine Formation: The coupling of the substituted phenyl ring with a piperazine ring.

    Pyridine Coupling: The final step involves the coupling of the piperazine derivative with a pyridine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, would depend on the exact synthetic route used.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine
  • 1-(3-Bromo-5-nitrophenyl)-4-(pyridin-2-YL)piperazine
  • 1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-3-YL)piperazine

Uniqueness

1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.

Properties

Molecular Formula

C15H15FN4O2

Molecular Weight

302.30 g/mol

IUPAC Name

1-(3-fluoro-5-nitrophenyl)-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C15H15FN4O2/c16-12-9-13(11-14(10-12)20(21)22)18-5-7-19(8-6-18)15-3-1-2-4-17-15/h1-4,9-11H,5-8H2

InChI Key

OPWCYJCOPUYPIP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=CC(=CC(=C3)F)[N+](=O)[O-]

Origin of Product

United States

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